molecular formula C19H23N3O2S B2832332 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide CAS No. 1105209-20-8

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide

Cat. No.: B2832332
CAS No.: 1105209-20-8
M. Wt: 357.47
InChI Key: MMOPZZXEVZNQKS-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a benzylthio group, an oxo group, and an N-cyclohexylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylthio group through nucleophilic substitution reactions. The final step involves the acylation of the pyrimidine ring with N-cyclohexylacetamide under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that promote high selectivity and yield is crucial in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antifungal or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzylthio group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl derivatives: These compounds share the pyrimidine core and benzylthio group but differ in other substituents.

    N-cyclohexylacetamide derivatives: These compounds have the N-cyclohexylacetamide moiety but differ in the rest of the structure.

Uniqueness

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-17(20-15-9-5-2-6-10-15)11-16-12-18(24)22-19(21-16)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-11,13H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPZZXEVZNQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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